molecular formula C4H3BrO2 B1274161 3-Bromofuran-2(5H)-one CAS No. 76311-89-2

3-Bromofuran-2(5H)-one

Cat. No. B1274161
CAS RN: 76311-89-2
M. Wt: 162.97 g/mol
InChI Key: QSYHSDNIQZDYGF-UHFFFAOYSA-N
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Description

3-Bromofuran-2(5H)-one is a brominated furanone compound that has been the subject of various studies due to its potential applications in organic synthesis and its role as a building block in the formation of more complex molecules. The compound's reactivity and versatility make it a valuable intermediate for the synthesis of various heterocyclic structures, which are often found in bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of 3-Bromofuran-2(5H)-one derivatives has been explored through different methods. One approach involves the use of commercially available maleic anhydrides to prepare 5-(bromomethylene)furan-2(5H)-ones, which are then investigated for their ability to interfere with microbial communication and biofilm formation . Another method includes the palladium-catalyzed carbonylative cyclization of 3-bromoallyl alcohols to yield furan-2(5H)-ones . Additionally, the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization has been reported, showcasing the compound's potential for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 3-Bromofuran-2(5H)-one and its derivatives is crucial for understanding their reactivity. The X-ray structures of five 3-bromotetronamide derivatives, synthesized from 3,4-dibromofuran-2(5H)-one, have been described, providing insight into the three-dimensional arrangement of these molecules . This structural information is essential for the design of further chemical reactions and for the prediction of the compound's behavior in various chemical environments.

Chemical Reactions Analysis

3-Bromofuran-2(5H)-one undergoes various chemical reactions that highlight its reactivity. For instance, it can participate in Pd-catalyzed C–H bond arylation, leading to the synthesis of triarylfurans . The compound also reacts with nucleophiles to form cyclopropane derivatives through a mechanism involving a double Michael addition followed by ring closure . Moreover, it has been used in Michael initiated ring closure reactions to produce cyclopropanes and five-membered heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromofuran-2(5H)-one are influenced by its molecular structure. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the chemical properties can be inferred from the described reactions. The presence of the bromine atom makes the compound amenable to nucleophilic substitution reactions, and the furanone ring provides a reactive site for various cyclization and addition reactions, as evidenced by the synthesis of cyclopropane lactones and the formation of heterocyclic compounds .

Scientific Research Applications

Cytotoxic Evaluation Against Cancer Cell Lines

3-Bromofuran-2(5H)-one derivatives have been evaluated for their potency against human cancer cell lines, such as prostate and colon cancer cells. Certain bromofuran-2(5H)-one derivatives demonstrated significant antiproliferative activities and induced cell death by apoptosis in these cancer cells. This suggests their potential as therapeutic agents in cancer treatment (Castro-Torres et al., 2020).

Formation of Cyclopropanes and Heterocycles

Research shows that 3-bromofuran-2(5H)-one can react with certain carbanions to form cyclopropane lactones and fused heterocyclic compounds. These reactions have significance in organic chemistry, offering pathways for synthesizing complex molecular structures (Farin˜a et al., 1987).

Regioselective Functionalization

3-Bromofuran-2(5H)-one serves as a building block in photooxidation reactions, leading to the synthesis of gamma-hydroxybutenolides. These compounds are useful for assembling libraries of natural product-like molecules, indicating their utility in natural product synthesis and medicinal chemistry (Aquino et al., 2006).

Antibacterial Activity

A study on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols demonstrated significant antibacterial activity against various bacterial families. The bromofuran derivatives compete with established antibiotics, suggesting their potential application in treating bacterial infections (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Synthesis of New Molecular Structures

3-Bromofuran-2(5H)-one is used in the synthesis of novel aryl substituted furan-2(5H)-ones, demonstrating its role in creating diverse chemical structures. Such compounds have potential applications in pharmaceuticals and material science (Zhang et al., 2011).

Safety And Hazards

The safety data sheet for 3-Bromofuran-2(5H)-one indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The comprehensive approach used in the study of 3-Bromofuran-2(5H)-one not only provides a detailed description of the structure and properties of the compound but also offers valuable insights into the design and development of new materials involving 1,2,4-triazole systems .

properties

IUPAC Name

4-bromo-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYHSDNIQZDYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(=O)O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997678
Record name 3-Bromofuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuran-2(5H)-one

CAS RN

76311-89-2
Record name 3-Bromo-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76311-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromofuran-2(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076311892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromofuran-2(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromofuran-2(5H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M Lei, X Gan, K Zhao, A Chen, L Hu - Tetrahedron, 2015 - Elsevier
A facile and efficient method for the synthesis of 3,4-disubstituted-furan-2(5H)-one derivatives using PdCl 2 (dppf) 2 as catalyst via the Suzuki–Miyaura reaction was reported. 3,4-…
Number of citations: 8 www.sciencedirect.com
FL Xue, JX Li, ZY Wang, JF Xiong, D Li - Research on Chemical …, 2013 - Springer
Using KF as base and THF as solvent, different 5-alkoxy-3,4-dibromo-2(5H)-furanones were reacted with amines containing a benzene ring structure by Michael addition–elimination …
Number of citations: 11 link.springer.com
P Peng, MH Feng, J Shi, JL Zheng… - Letters in Organic …, 2015 - ingentaconnect.com
In the presence of KF as base and THF as solvent, the tandem Michael addition-elimination reaction of different 5-alkoxy-3,4-dihalo-2(5H)-furanones with aminomethyl benzimidazoles …
Number of citations: 3 www.ingentaconnect.com
G Forlani - scholar.archive.org
The γ-alkylidenebutenolides comprise a class of natural products presenting a variety of biological activities. Within this class of substances, there are the rubrolides (1a-d), lactones …
Number of citations: 3 scholar.archive.org
M Bella, G Piancatelli, A Squarcia - Tetrahedron, 2001 - Elsevier
The deprotonation of 3-substituted-furan-2(5H)-ones 1, obtained via the hydrolysis of 3-substituted-2,5-dihydro-2,5-dimethoxyfurans, affords in the reaction with both aromatic and …
Number of citations: 32 www.sciencedirect.com
E Lattmann, HMR Hoffmann - Synthesis, 1996 - thieme-connect.com
Cycloadditions have allowed us to build up 5-and 6-membered heterocycles which are joined to carbon C (4) of various furan-2 (5H)-ones (A2-butenolides). The expe-rience gained …
Number of citations: 36 www.thieme-connect.com
Y Cheng, W Ding, Q Long, M Zhao… - Journal of Labelled …, 2015 - Wiley Online Library
Conventional synthetic procedures of strigolactones (SLs) involve the independent synthesis of ring ABC and ring D, followed by a coupling of the two fragments. Here we prepared …
CA Langley - 2000 - publications.aston.ac.uk
Many important natural products contain the furan-2(5H)-one structure. The structure of this molecule lends itself to manipulation using combinatorial techniques due to the presence of …
Number of citations: 2 publications.aston.ac.uk
HC Chou, D Leow, CH Tan - Chemistry–An Asian Journal, 2019 - Wiley Online Library
Chiral guanidines have been widely used as Brønsted base catalysts and phase transfer catalysts in enantioselective reactions. Due to their amendable structure and powerful catalytic …
Number of citations: 34 onlinelibrary.wiley.com
AC Gomez, T Lyons, U Mamat, D Yero, M Bravo… - European Journal of …, 2022 - Elsevier
Diseases caused by biofilm-forming pathogens are becoming increasingly prevalent and represent a major threat to human health. This trend has prompted a search for novel inhibitors …
Number of citations: 10 www.sciencedirect.com

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